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trans-zeatin-9-N-glucoside -

trans-zeatin-9-N-glucoside

Catalog Number: EVT-1594791
CAS Number:
Molecular Formula: C16H23N5O6
Molecular Weight: 381.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(alpha-D-glucosyl)-trans-zeatin is an N-glycosylzeatin that is trans-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.
Overview

trans-Zeatin-9-N-glucoside is a naturally occurring plant hormone belonging to the cytokinin class, specifically a glucosylated derivative of trans-zeatin. Cytokinins are crucial for various plant growth and development processes, including cell division, shoot and root growth, and senescence regulation. This compound is classified under the broader category of cytokinins due to its structural characteristics and biological functions.

Source

trans-Zeatin-9-N-glucoside is primarily found in vascular plants, where it plays a role in cytokinin metabolism. It has been identified in various species, including Zea mays (maize) and Arabidopsis thaliana (a model organism in plant biology). The formation of this compound occurs through the action of specific glycosyltransferases that catalyze the transfer of glucose moieties to the cytokinin backbone.

Classification
  • Chemical Class: Cytokinins
  • Sub-class: N-glucosides
  • IUPAC Name: 7-(4-hydroxy-3-methylbut-2-enyl)adenine 9-O-β-D-glucopyranoside
Synthesis Analysis

Methods

The synthesis of trans-zeatin-9-N-glucoside can be achieved through enzymatic or chemical methods. The primary method involves the action of specific glucosyltransferases that utilize nucleotide-diphosphate-activated sugars (typically UDP-glucose) to transfer glucose to the nitrogen atom at position 9 of the zeatin molecule.

  1. Enzymatic Synthesis:
    • Glucosyltransferases such as UGT76C1 and UGT76C2 have been identified as responsible for catalyzing the formation of N-glucosides from trans-zeatin.
    • The reaction involves the transfer of a glucose moiety from UDP-glucose to trans-zeatin, resulting in the formation of trans-zeatin-9-N-glucoside.
  2. Chemical Synthesis:
    • Although less common, chemical synthesis pathways can include protecting group strategies for selective modification followed by deprotection steps to yield the desired glucoside.

Technical Details

The enzymatic synthesis typically requires purified enzyme preparations and controlled conditions (pH, temperature) to optimize yield and specificity. High-performance liquid chromatography (HPLC) is often employed to analyze product formation and purity.

Molecular Structure Analysis

Structure

trans-Zeatin-9-N-glucoside consists of a zeatin base linked to a glucose molecule at the nitrogen position 9. The molecular formula is C13_{13}H17_{17}N5_5O6_6, with a molar mass of approximately 315.31 g/mol.

Data

  • Molecular Weight: 315.31 g/mol
  • Chemical Formula: C13_{13}H17_{17}N5_5O6_6
  • Structural Representation: The structure includes an adenine base with a hydroxyl group at position 4 on the side chain and a glucopyranosyl moiety at position 9.
Chemical Reactions Analysis

Reactions

trans-Zeatin-9-N-glucoside can undergo hydrolysis catalyzed by β-D-glucosidases, leading to the release of free trans-zeatin, which is biologically active. This hydrolysis can occur in various tissues where enzymes that cleave N-glucosides are present.

  1. Hydrolysis Reaction:
    trans Zeatin 9 N glucoside+H2O D glucosidasetrans Zeatin+Glucose\text{trans Zeatin 9 N glucoside}+\text{H}_2\text{O}\xrightarrow{\text{ D glucosidase}}\text{trans Zeatin}+\text{Glucose}

Technical Details

The hydrolysis reaction typically takes place in cellular compartments where β-D-glucosidases are localized, such as vacuoles or cytoplasm, influencing local cytokinin concentrations and biological activity.

Mechanism of Action

Process

The mechanism by which trans-zeatin-9-N-glucoside exerts its effects involves its conversion to active trans-zeatin via enzymatic hydrolysis. Once converted, trans-zeatin can interact with cytokinin receptors, initiating signal transduction pathways that lead to various physiological responses such as:

  • Promotion of cell division
  • Delay of leaf senescence
  • Regulation of nutrient mobilization

Data

Studies indicate that while trans-zeatin-9-N-glucoside itself does not activate cytokinin receptors directly, its hydrolysis products do influence gene expression related to growth and development processes in plants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in water and polar solvents due to its sugar component.

Chemical Properties

Applications

Scientific Uses

trans-Zeatin-9-N-glucoside is utilized in various scientific studies focusing on plant physiology, particularly in understanding:

  1. Cytokinin Metabolism: Investigating how N-glucosides function as storage forms and their role in regulating active cytokinin levels.
  2. Plant Growth Studies: Exploring its effects on senescence and growth regulation in model organisms like Arabidopsis thaliana.
  3. Agricultural Research: Potential applications in enhancing crop yields by manipulating cytokinin levels through exogenous application or genetic engineering techniques.
Introduction to Cytokinin Conjugation in Plant Hormone Systems

Cytokinins (CKs), central regulators of plant growth and development, undergo complex metabolic modifications to maintain hormonal homeostasis. Among these modifications, N-glucosylation represents a critical conjugation mechanism, irreversibly adding glucose molecules to purine ring positions (N7 or N9) of cytokinin bases. This process transforms active cytokinins like trans-zeatin (tZ) into conjugated forms such as trans-zeatin-9-N-glucoside (tZ9G). Historically dismissed as terminal inactivation products, recent research reveals unexpected biological functions for these conjugates, fundamentally altering our understanding of cytokinin signaling networks and their regulatory sophistication [1] [3].

Role of N-Glucosylation in Cytokinin Homeostasis

N-glucosylation is catalyzed by uridine diphosphate glycosyltransferases (UGTs), primarily UGT76C1 and UGT76C2 in Arabidopsis thaliana. These enzymes exhibit distinct yet overlapping substrate specificities:

  • UGT76C2 shows high affinity for tZ, isopentenyladenine (iP), and dihydrozeatin (DHZ), forming both N7- and N9-glucosides
  • UGT76C1 preferentially glucosylates cis-zeatin (cZ) [6]

This enzymatic process serves multiple homeostatic functions:

  • Concentration Buffering: Rapidly reduces active cytokinin pools during developmental transitions (e.g., seed maturation) or stress responses
  • Spatial Redistribution: Glucosides accumulate predominantly in apoplastic compartments and vacuoles, sequestering them from cytosolic signaling machinery [1] [3]
  • Metabolic Stability: Unlike O-glucosides, N-glucosides resist hydrolysis by standard β-glucosidases, creating long-term cytokinin reservoirs [6]

Table 1: Enzymatic Properties of Cytokinin-Specific UGTs

EnzymePrimary SubstratesPosition SpecificityTissue Expression
UGT76C2tZ, iP, DHZN7 & N9Roots, Senescing Leaves
UGT76C1cZ, tZ (weak)N9 > N7Vascular Tissues
UGT85A1tZ, DHZO-glucosylationSenescent Leaves [6]

N-glucoside profiles shift dramatically during ontogeny. In Arabidopsis, senescing leaves exhibit a 7-fold increase in tZ7G/tZ9G ratios, coinciding with UGT76C2 transcriptional upregulation. This temporal regulation suggests targeted suppression of cytokinin signaling during nutrient remobilization phases [1].

Historical Classification of Cytokinin-N-Glucosides as Inactive Metabolites

The "inactivation paradigm" dominated cytokinin biochemistry for decades, supported by key observations:

  • Structural Irreversibility: Early radiotracer studies showed negligible conversion of tZ9G to free tZ in soybean callus, contrasting with readily hydrolyzed O-glucosides [3]
  • Receptor Incompatibility: In vitro assays demonstrated minimal binding affinity of tZ9G for Arabidopsis histidine kinase receptors (AHK2, AHK3, CRE1) [1]
  • Bioassay Inactivity: Classical cytokinin bioassays (tobacco callus proliferation, Amaranthus betacyanin) showed ≤5% activity for tZ9G compared to tZ bases [3]

This perspective was reinforced by analogies to mammalian metabolic detoxification, where glucosylation permanently terminates biological activity. The compartmentalization of N-glucosides in extracellular spaces and vacuoles further supported their classification as storage/dead-end products [1] [7]. Critically, technological limitations impeded detection of subtle biological effects: early studies measured gross morphological changes (cell division, shoot formation) rather than molecular responses or stress mitigation [3].

Emergence of trans-Zeatin-9-N-Glucoside as a Biologically Active Conjugate

A paradigm shift began with sophisticated genetic and molecular studies revealing unexpected bioactivity:

  • Antisenescence Activity: tZ9G (1µM) delays chlorophyll degradation in detached Arabidopsis cotyledons by 40-60% under dark-induced senescence, paralleling tZ effects. Crucially, this occurs without significant conversion to free tZ in cypDM mutants lacking hydroxylation enzymes [3]
  • Transcriptional Activation: RNA-seq analyses show tZ9G upregulates 127 genes within 2 hours of treatment, including senescence-associated genes (SAG12) and cytokinin-responsive ARR5/6. Only 38% overlap with tZ-induced genes, indicating distinct regulatory networks [3]
  • Stress Mitigation: Under salt stress (100mM NaCl), tZ9G application maintains photosystem II efficiency (Fv/Fm >0.7 vs <0.5 in controls) and reduces ion leakage by 35% in aging leaves [8]

Table 2: Documented Bioactivities of tZ9G in Plant Systems

Bioassay SystemtZ9G EffectProposed Mechanism
Dark-induced senescence50-70% chlorophyll retention vs controlSAG12 suppression, PSII stabilization
Salt-accelerated senescenceMaintains Fv/Fm >0.7 at 72hIon homeostasis genes upregulation
Root growth inhibitionNo inhibition at ≤1µM (vs 80% by tZ)Limited uptake or signaling specificity
Shoot regeneration30% callus mass reduction vs tZAltered WUSCHEL expression [3] [8]

Mechanistically, tZ9G’s activity may involve:

  • Direct Signaling: Putative membrane receptors or non-canonical signaling pathways
  • Controlled Release: Microdomain-specific β-glucosidases (e.g., Zm-p60.1) enabling localized free base generation [1]
  • Allosteric Modulation: Interaction with cytokinin oxidase/dehydrogenase (CKX) to regulate endogenous tZ pools [1]

Transcriptomic evidence reveals tZ9G uniquely induces vacuolar sorting proteins and Golgi-trafficking regulators, suggesting roles in protein trafficking—a function not associated with free cytokinins [3]. This positions tZ9G not merely as a metabolic product, but as a specialized signaling agent with functions distinct from its parent molecule.

Properties

Product Name

trans-zeatin-9-N-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16+/m1/s1

InChI Key

VYRAJOITMBSQSE-GIHYWFGSSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO

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